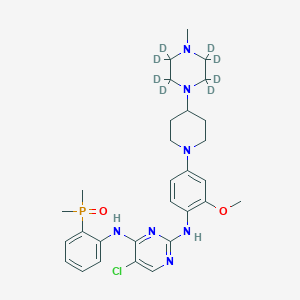
Brigatinib-D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brigatinib-D8 is a deuterated form of Brigatinib, a next-generation anaplastic lymphoma kinase inhibitor. It is primarily used in the treatment of anaplastic lymphoma kinase-positive advanced or metastatic non-small cell lung cancer. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing hydrogen atoms with deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Brigatinib-D8 involves several key steps:
Aromatic Amine Substitution Reaction: 2,4,5-trichloropyrimidine reacts with 2-(dimethylphospho)aniline under the action of an acid-binding agent to obtain an intermediate.
Substitution Reaction of Aromatic Amine: 2-nitro-5-fluorobenzene methyl ether reacts with 1-methyl-4-(4-piperidyl)-piperazine under the action of an acid-binding agent to obtain another intermediate.
Palladium-Carbon Catalytic Hydrogenation: The product from the previous step undergoes palladium-carbon catalytic hydrogenation to obtain another intermediate.
Amine Substitution Reaction: The intermediates obtained from the previous steps undergo amine substitution reaction under acidic catalysis to obtain the crude product of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Brigatinib-D8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Brigatinib-D8 has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.
Biology: Used in studies to understand its interaction with biological targets such as anaplastic lymphoma kinase and epidermal growth factor receptor.
Medicine: Primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer.
Industry: Used in the development of new therapeutic agents and in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
Brigatinib-D8 acts as a tyrosine kinase inhibitor with activity against multiple kinases, including anaplastic lymphoma kinase, ROS1, and insulin-like growth factor 1 receptor. It also exhibits activity against epidermal growth factor receptor deletions and point mutations. The compound inhibits the in vitro viability of cells expressing EML4-ALK and 17 mutant forms associated with clinical resistance to anaplastic lymphoma kinase inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Crizotinib: First-generation anaplastic lymphoma kinase inhibitor.
Ceritinib: Second-generation anaplastic lymphoma kinase inhibitor.
Alectinib: Second-generation anaplastic lymphoma kinase inhibitor.
Uniqueness
Brigatinib-D8 is unique due to its deuterated form, which improves its pharmacokinetic properties. It has shown superior efficacy in overcoming resistance mechanisms compared to other anaplastic lymphoma kinase inhibitors. This compound maintains substantial activity against all 17 secondary anaplastic lymphoma kinase mutants tested in cellular assays and exhibits a superior inhibitory profile compared to crizotinib, ceritinib, and alectinib .
Propiedades
Fórmula molecular |
C29H39ClN7O2P |
|---|---|
Peso molecular |
592.1 g/mol |
Nombre IUPAC |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i15D2,16D2,17D2,18D2 |
Clave InChI |
AILRADAXUVEEIR-BVUACPEDSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC)([2H])[2H])[2H] |
SMILES canónico |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















